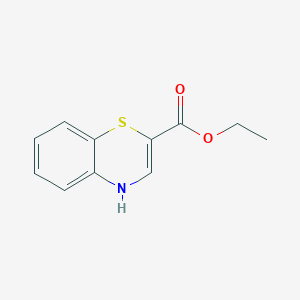
ethyl 4H-1,4-benzothiazine-2-carboxylate
Overview
Description
Ethyl 4H-1,4-benzothiazine-2-carboxylate: is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by a benzene ring fused to a thiazine ring, with an ethyl ester group attached to the carboxylate functional group. Benzothiazines are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Heterocyclization of Substituted 2-Aminobenzenethiols with β-Ketoester:
- This method involves the reaction of substituted 2-aminobenzenethiols with β-ketoester under specific conditions to form the benzothiazine ring .
Reaction Conditions: The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the cyclization process.
-
Reaction of 2,2’-Dithiodianiline with Ethyl Acetylenecarboxylate:
- Another synthetic route involves the reaction of 2,2’-dithiodianiline with ethyl acetylenecarboxylate in a sealed tube or autoclave .
Reaction Conditions: This method requires high-pressure conditions to drive the reaction to completion.
Industrial Production Methods:
- Industrial production of ethyl 4H-1,4-benzothiazine-2-carboxylate typically involves large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Ethyl 4H-1,4-benzothiazine-2-carboxylate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
-
Reduction:
- Reduction reactions can convert the compound into reduced forms with different functional groups.
Common Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
-
Substitution:
- The compound can undergo substitution reactions, where functional groups on the benzothiazine ring are replaced with other groups.
Common Reagents: Halogenating agents, alkylating agents, and nucleophiles are commonly used.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry:
- Ethyl 4H-1,4-benzothiazine-2-carboxylate is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities .
Biology:
- The compound has been studied for its antimicrobial properties, showing significant activity against bacterial species such as Escherichia coli and Bacillus cereus .
Medicine:
- Benzothiazine derivatives, including this compound, have shown promise in the treatment of diseases such as cancer. For instance, certain derivatives have demonstrated anticancer activity against human colon cancer cells .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- Ethyl 4H-1,4-benzothiazine-2-carboxylate exerts its effects through interactions with various molecular targets, including enzymes and receptors involved in biological processes.
Pathways Involved: The compound may modulate pathways related to oxidative stress, apoptosis, and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
-
Ethyl-5,7-dimethyl-3-propyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxides:
-
4H-1,2,4-Benzothiadiazine-1,1-dioxides:
Uniqueness:
- Ethyl 4H-1,4-benzothiazine-2-carboxylate is unique due to its specific ester functional group and the position of the carboxylate group on the benzothiazine ring. This structural specificity contributes to its unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4H-1,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-7,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMRXJDVGIZINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2796178.png)
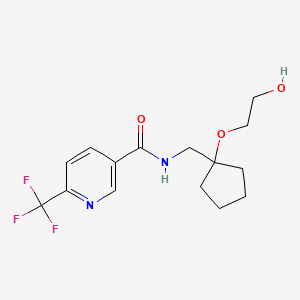
![1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2796183.png)
![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796185.png)
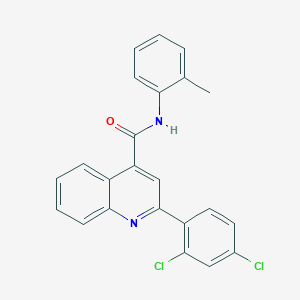
![Methyl [(4-ethoxyphenyl)sulfonyl]acetate](/img/structure/B2796187.png)

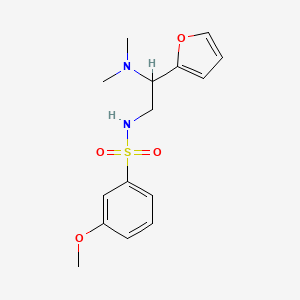
![5-Fluoro-2-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2796194.png)
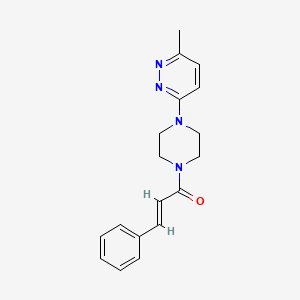
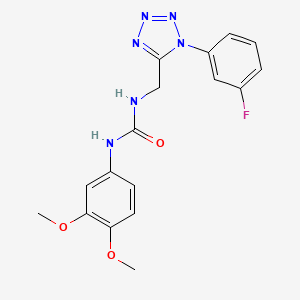
![2-[4-(2-Chlorophenyl)phenyl]propanoic acid](/img/structure/B2796198.png)
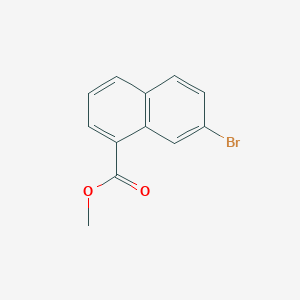
![N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2796200.png)
